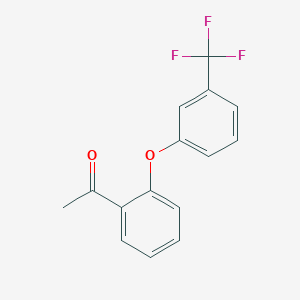![molecular formula C11H16O3 B14153621 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- CAS No. 89276-37-9](/img/structure/B14153621.png)
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of three oxygen atoms within its bicyclic framework, making it an interesting subject for various chemical studies. Its molecular formula is C10H14O3, and it has a molecular weight of 182.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-(4-pentynyl)-1,3-dioxolane with a suitable oxidizing agent to form the desired bicyclic structure. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pentynyl group, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Similar bicyclic structure but lacks the pentynyl group.
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol, 1-methyl-: Contains a hydroxymethyl group instead of the pentynyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide: Contains a phosphorous atom and a sulfide group.
Uniqueness
The presence of the pentynyl group in 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- imparts unique chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
89276-37-9 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
4-methyl-1-pent-4-ynyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-11-12-7-10(2,8-13-11)9-14-11/h1H,4-9H2,2H3 |
Clé InChI |
WJMFTNWXQISGTA-UHFFFAOYSA-N |
SMILES canonique |
CC12COC(OC1)(OC2)CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)

![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)
![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)

